![molecular formula C6H7BO2S B1229282 4-Mercaptophenylboronic acid CAS No. 237429-33-3](/img/structure/B1229282.png)
4-Mercaptophenylboronic acid
Overview
Description
Synthesis Analysis
4-Mercaptophenylboronic acid derivatives can be synthesized through a metallation/boration sequence starting from S-protected 4-bromothiophenols. The t-butyldimethylsilylthioether serves as a protective group that allows the subsequent regeneration of the mercapto group after boration, leading to the production of 4-MPBA and its derivatives (Brikh & Morin, 1999).
Molecular Structure Analysis
The molecular structure of 4-MPBA has been extensively studied using computational methods and vibrational spectroscopy, revealing insights into its conformation and spectroscopic parameters. Notably, investigations into its molecular dimer have highlighted the presence of intermolecular hydrogen bonding, critical for understanding its chemical behavior and interactions (Parlak et al., 2015).
Chemical Reactions and Properties
4-MPBA exhibits unique reactivity due to its boronic acid and thiol functionalities. It has been used to create self-assembled monolayers (SAMs) on gold, demonstrating the compound's ability to form dense, well-organized layers. Such SAMs have shown varying stability and reactivity based on the conditions, notably showing a surprising lability in basic solutions where B-C bonds are cleaved. This reactivity is crucial for applications in sensing and material science (Barriet et al., 2007).
Physical Properties Analysis
The physical properties of 4-MPBA, such as its ability to form tight yet reversible covalent bonds with cis-1,2-diols groups on the surface of modified gold nanoparticles, have been exploited for the selective enrichment of glycopeptides. This illustrates the compound's significant potential in glycoproteomics and related fields (Yao et al., 2009).
Chemical Properties Analysis
The chemical behavior of 4-MPBA under different pH conditions has been explored using surface-enhanced Raman spectroscopy (SERS), revealing its orientation and existing form dependence on the media's pH. This pH-responsive behavior underscores its versatility in chemical sensing and molecular recognition applications (Su et al., 2017).
Scientific Research Applications
1. Structural Analysis in Different pH Conditions
4-Mercaptophenylboronic Acid (4-MPBA) is significant in various fields due to its orientation and form changes based on the pH of the media. Surface-enhanced Raman spectroscopy (SERS) has been utilized to study these changes, revealing the influence of pH on the charge transfer processes and structural alterations of 4-MPBA. This understanding is crucial for its application in detection technologies (Su et al., 2017).
2. Preparation of Derivatives
The preparation of this compound derivatives has been achieved through a metallation/boration sequence from S-protected 4-bromothiophenols. This process is vital for the synthesis of the parent compound and its subsequent derivatization, indicating its versatility in chemical synthesis (Brikh & Morin, 1999).
3. Vibrational Spectroscopy Studies
Investigations into the molecular structure and spectroscopic parameters of 4-MPBA have been conducted using vibrational spectroscopy. These studies provide insights into the characteristic frequencies of 4-MPBA and its dimer forms, aiding in the development of functionalized derivatives (Parlak et al., 2015).
4. Phase Transfer Agent and Targeting Ligand
4-MPBA has been effectively used as a hydrophilic ligand for the phase transfer of gold nanoparticles from non-hydrolytic systems into aqueous solutions. Its ability to bind to glycan on pathogen membranes through cis-diol configuration highlights its potential in molecular recognition and phase transfer applications (Karaagac et al., 2020).
5. Colorimetric Sensor for Sialic Acid Detection
4-MPBA functionalized gold nanoparticles have been developed for colorimetric detection of sialic acid. This sensor displays a color change upon binding with sialic acid, demonstrating its application in rapid and accurate detection in clinical settings (Sankoh et al., 2016).
6. Self-Assembled Monolayers (SAMs) on Gold
The formation and properties of SAMs derived from 4-MPBA on gold have been studied. This research provides insights into the molecular composition, orientation, and packing density of MPBA moieties in SAMs, crucial for carbohydrate-sensing applications (Barriet et al., 2007).
7. Electrochemical Biosensors for Dopamine Detection
4-MPBA has been employed in the construction of electrochemical biosensors for the sensitive detection of dopamine. This approach utilizes the boronic acid of MBA for molecular recognition, demonstrating its application in clinical diagnostics and research methods (Fu et al., 2021).
8. Enrichment of Glycopeptides
4-MPBA-functionalized gold nanoparticles have shown potential in the selective enrichment of glycopeptides, crucial for glycoproteomics analysis. This application benefits from the boronic acid group's ability to form reversible covalent bonds with glycopeptides (Yao et al., 2009).
9. SERS Nanosensor for Glucose Detection
A "turn on" SERS nanosensor using 4-MPBA-decorated silver nanoparticles has been developed for glucose detection. This technology is particularly relevant for clinical glucose monitoring in urine samples (Sun et al., 2016).
10. Bacteria Detection Using SERS
3-Mercaptophenylboronic acid (a related compound) has been used for bacteria detection via SERS. This method's efficacy in labeling and detecting bacteria populations highlights the potential of mercaptophenylboronic acids in microbiological research and diagnostics (Hickey & He, 2020).
Mechanism of Action
- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .
- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .
- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
4-Mercaptophenylboronic acid has been used in the development of a SERS-based biosensor for a variety of biomedicine applications . It has also been used in the development of a rapid, ultrasensitive, and quantitative lateral flow immunoassay (LFA) strip for simultaneous detection of respiratory bacteria .
properties
IUPAC Name |
(4-sulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSUPMVIZXUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403236 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
237429-33-3 | |
Record name | 4-Mercaptophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MERCAPTOPHENYLBORONIC AICD | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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